molecular formula C14H22N4O3S B7093531 Dimethyl-[[1-(6-methyl-5-nitropyridin-2-yl)piperidin-4-yl]methylimino]-oxo-lambda6-sulfane

Dimethyl-[[1-(6-methyl-5-nitropyridin-2-yl)piperidin-4-yl]methylimino]-oxo-lambda6-sulfane

Cat. No.: B7093531
M. Wt: 326.42 g/mol
InChI Key: LYSNMSGGMRUJBY-UHFFFAOYSA-N
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Description

Dimethyl-[[1-(6-methyl-5-nitropyridin-2-yl)piperidin-4-yl]methylimino]-oxo-lambda6-sulfane is a complex organic compound with a unique structure that includes a piperidine ring, a nitropyridine moiety, and a sulfur-containing group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl-[[1-(6-methyl-5-nitropyridin-2-yl)piperidin-4-yl]methylimino]-oxo-lambda6-sulfane typically involves multiple stepsThe final step involves the incorporation of the sulfur-containing group under specific reaction conditions, such as the use of methanesulfonic acid under reflux .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are often employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

Dimethyl-[[1-(6-methyl-5-nitropyridin-2-yl)piperidin-4-yl]methylimino]-oxo-lambda6-sulfane can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include methanesulfonic acid for oxidation, hydrogen gas for reduction, and various halogenating agents for substitution reactions. The conditions for these reactions often involve controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides .

Scientific Research Applications

Dimethyl-[[1-(6-methyl-5-nitropyridin-2-yl)piperidin-4-yl]methylimino]-oxo-lambda6-sulfane has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.

    Medicine: It has potential therapeutic applications due to its ability to interact with specific molecular targets.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Dimethyl-[[1-(6-methyl-5-nitropyridin-2-yl)piperidin-4-yl]methylimino]-oxo-lambda6-sulfane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl): This compound shares a similar nitropyridine moiety but differs in the other functional groups present.

    Indole Derivatives: These compounds have a similar aromatic structure and are known for their diverse biological activities.

Uniqueness

Dimethyl-[[1-(6-methyl-5-nitropyridin-2-yl)piperidin-4-yl]methylimino]-oxo-lambda6-sulfane is unique due to its combination of a piperidine ring, nitropyridine moiety, and sulfur-containing group. This unique structure gives it distinct chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

dimethyl-[[1-(6-methyl-5-nitropyridin-2-yl)piperidin-4-yl]methylimino]-oxo-λ6-sulfane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O3S/c1-11-13(18(19)20)4-5-14(16-11)17-8-6-12(7-9-17)10-15-22(2,3)21/h4-5,12H,6-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYSNMSGGMRUJBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)N2CCC(CC2)CN=S(=O)(C)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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